molecular formula C10H13ClFNO B3202196 [(2-Chloro-4-fluorophenyl)methyl](2-methoxyethyl)amine CAS No. 1020960-15-9

[(2-Chloro-4-fluorophenyl)methyl](2-methoxyethyl)amine

Cat. No.: B3202196
CAS No.: 1020960-15-9
M. Wt: 217.67 g/mol
InChI Key: YMEFKBDUUQITEK-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)methylamine is an organic compound with the molecular formula C10H13ClFNO. It is a liquid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of (2-Chloro-4-fluorophenyl)methylamine follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of corresponding aldehydes or ketones.

    Reduction: Formation of primary or secondary amines and alcohols.

Scientific Research Applications

(2-Chloro-4-fluorophenyl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of chloro and fluoro groups enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

(2-Chloro-4-fluorophenyl)methylamine can be compared with other similar compounds such as:

    [(2-Chloro-4-fluorophenyl)methyl]amine: Lacks the methoxyethyl group, resulting in different chemical properties and reactivity.

    (2-Chloro-4-fluorophenyl)methylamine: Contains an ethoxyethyl group instead of methoxyethyl, which affects its solubility and interaction with biological targets.

The uniqueness of (2-Chloro-4-fluorophenyl)methylamine lies in its specific substituents that confer distinct chemical and biological properties, making it a compound of interest in various research fields.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFNO/c1-14-5-4-13-7-8-2-3-9(12)6-10(8)11/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEFKBDUUQITEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2-Chloro-4-fluorophenyl)methyl](2-methoxyethyl)amine
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